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Abstract
PC-766B is a novel 16-membered macrolide antibiotic belonging to the bafilomycin class, first

isolated from the fermentation broth of the actinomycete Nocardia brasiliensis SC-4710.[1] This

document provides a comprehensive technical overview of the discovery, history, and biological

activities of PC-766B. It details the experimental methodologies employed in its initial

characterization and summarizes its potent in vitro and in vivo antitumor and anti-angiogenic

properties. Furthermore, this guide elucidates the putative mechanism of action of PC-766B
through the inhibition of vacuolar-type H+-ATPase (V-ATPase), leading to the disruption of

critical cellular processes such as autophagy and the induction of apoptosis. All quantitative

data are presented in structured tables for clarity, and key molecular pathways and

experimental workflows are visualized using diagrams.

Discovery and History
PC-766B was discovered and first reported in 1993 by a team of researchers at Sumitomo

Pharmaceuticals Research Center in Japan.[1] The producing organism, strain SC-4710, was

identified as Nocardia brasiliensis based on its taxonomic characteristics. The compound was

isolated from the mycelial cake of the fermentation broth and purified through a series of

chromatographic techniques. Structurally, PC-766B is a macrolide antibiotic characterized by a

16-membered lactone ring, distinguishing it as a member of the bafilomycin family.[1]
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Biological Activities
PC-766B has demonstrated a range of biological activities, most notably its potent antitumor

and anti-angiogenic effects. It also exhibits activity against Gram-positive bacteria and some

fungi and yeasts, while being inactive against Gram-negative bacteria. A notable characteristic

of PC-766B is its weak inhibitory effect on Na+, K+-ATPase.[1]

In Vitro and In Vivo Antitumor Activity
PC-766B has shown significant cytotoxic effects against murine tumor cell lines in vitro and

corresponding antitumor activity in a murine leukemia model in vivo.

Table 1: Antitumor Activity of PC-766B

Assay Type
Cell Line /

Animal Model
Parameter Value Reference

In Vitro

Cytotoxicity

P388 Leukemia

(murine)
IC50 0.1 ng/ml [1]

In Vitro

Cytotoxicity

B16 Melanoma

(murine)
IC50 0.5 ng/ml

In Vivo Antitumor

Activity

P388 Leukemia

(CDF1 mice)
Dose

0.25 mg/kg/day

(i.p.)

Anti-Angiogenic Activity
PC-766B is a potent inhibitor of angiogenesis, a critical process in tumor growth and

metastasis. Its anti-angiogenic properties have been demonstrated through the inhibition of

endothelial cell migration.

Table 2: Anti-Angiogenic Activity of PC-766B
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Assay Type Cell Line Stimulant Parameter Value

Endothelial Cell

Migration

Human Umbilical

Vein Endothelial

Cells (HUVECs)

VEGF ED100 1.3 nM

Mechanism of Action
As a member of the bafilomycin class, the primary molecular target of PC-766B is believed to

be the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps

responsible for acidifying intracellular compartments such as lysosomes and endosomes.

Inhibition of V-ATPase by PC-766B disrupts this acidification process, leading to a cascade of

downstream cellular events, including the impairment of autophagy and the induction of

apoptosis. The disruption of lysosomal function prevents the degradation and recycling of

cellular components, a key aspect of autophagy that cancer cells often rely on for survival. This

ultimately triggers apoptotic cell death pathways.
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Putative mechanism of action of PC-766B.

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the initial

characterization of PC-766B, based on standard practices of the time.

Fermentation and Isolation of PC-766B
Producing Organism:Nocardia brasiliensis SC-4710.

Fermentation: The strain was cultured in a suitable medium under aerobic conditions. The

fermentation process was carried out in flasks on a rotary shaker, followed by scaling up in

fermenters.

Isolation: The mycelial cake was separated from the fermentation broth by filtration. PC-
766B was extracted from the mycelium using acetone. The crude extract was then subjected

to a series of purification steps including silica gel column chromatography and high-

performance liquid chromatography (HPLC) to yield pure PC-766B.
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Isolation and purification workflow for PC-766B.

In Vitro Cytotoxicity Assay
Cell Lines: P388 murine leukemia and B16 murine melanoma cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b10769649?utm_src=pdf-body-img
https://www.benchchem.com/product/b10769649?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method: A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay, was likely used.

Cells were seeded in 96-well microplates at a suitable density and allowed to attach

overnight.

PC-766B was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture

medium to achieve a range of final concentrations.

The culture medium was replaced with the drug-containing medium, and the cells were

incubated for a specified period (e.g., 48-72 hours).

Following incubation, the MTT reagent was added to each well and incubated to allow for

the formation of formazan crystals by viable cells.

The formazan crystals were solubilized with a solvent (e.g., acidified isopropanol or

DMSO).

The absorbance was measured using a microplate reader at a specific wavelength (e.g.,

570 nm).

The IC50 value, the concentration of PC-766B that inhibits cell growth by 50%, was

calculated from the dose-response curve.

In Vivo Antitumor Assay
Animal Model: Male CDF1 mice.

Tumor Model: P388 leukemia.

Method:

Mice were inoculated intraperitoneally (i.p.) with P388 leukemia cells.

Twenty-four hours after tumor inoculation, treatment with PC-766B commenced.

PC-766B, formulated in a suitable vehicle, was administered intraperitoneally once daily

for a specified number of days.
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A control group of mice received the vehicle only.

The antitumor effect was evaluated by comparing the mean survival time of the treated

group to that of the control group.

VEGF-Induced HUVEC Migration Assay
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

Method: A Boyden chamber assay or a similar transwell migration assay was likely

employed.

HUVECs were seeded in the upper chamber of a transwell insert with a porous

membrane.

The lower chamber contained medium supplemented with Vascular Endothelial Growth

Factor (VEGF) as a chemoattractant.

PC-766B at various concentrations was added to the upper chamber with the cells.

The chambers were incubated for a period to allow for cell migration through the

membrane towards the VEGF gradient.

After incubation, non-migrated cells on the upper surface of the membrane were removed.

Migrated cells on the lower surface of the membrane were fixed, stained (e.g., with Crystal

Violet), and counted under a microscope.

The extent of migration in the presence of PC-766B was compared to the control (VEGF

alone) to determine the inhibitory effect.

Na+, K+-ATPase Inhibition Assay
Enzyme Source: Purified Na+, K+-ATPase from a suitable tissue source (e.g., porcine brain

cortex).

Method: The assay measures the amount of inorganic phosphate (Pi) released from the

hydrolysis of ATP by the enzyme.
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The enzyme preparation was pre-incubated with various concentrations of PC-766B in a

reaction buffer containing Na+, K+, and Mg2+.

The enzymatic reaction was initiated by the addition of ATP.

The reaction was allowed to proceed for a specific time at a controlled temperature (e.g.,

37°C) and then stopped by the addition of an acid solution.

The amount of liberated inorganic phosphate was determined colorimetrically using a

reagent such as ammonium molybdate.

The activity of Na+, K+-ATPase in the presence of PC-766B was compared to the activity

in its absence to determine the extent of inhibition.

Conclusion
PC-766B is a potent macrolide antibiotic with significant antitumor and anti-angiogenic

properties. Its mechanism of action, likely through the inhibition of V-ATPase, presents a

compelling target for further investigation in the context of cancer drug development. The

detailed experimental protocols and quantitative data provided in this guide offer a solid

foundation for researchers and scientists to build upon in exploring the therapeutic potential of

PC-766B and its analogs. Further studies are warranted to fully elucidate its signaling

pathways and to evaluate its efficacy and safety in more advanced preclinical models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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